molecular formula C43H85NO5 B11937715 heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate

heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate

Cat. No.: B11937715
M. Wt: 696.1 g/mol
InChI Key: FIXRMVOLCSUSOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with 3-hydroxypropylamine, followed by the reaction with 6-nonoxy-6-oxohexylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or ether.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves its integration into lipid bilayers, enhancing the delivery of mRNA and other therapeutic agents. The compound interacts with cellular membranes, facilitating the uptake and release of the encapsulated material. Molecular targets include lipid receptors and transport proteins involved in endocytosis and exocytosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate is unique due to its specific structural features, which enhance its stability and efficiency in lipid-based delivery systems. Its branched C17 tail and propanolamine headgroup provide superior integration into lipid bilayers compared to similar compounds .

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-22-30-40-48-42(46)34-27-23-29-37-44(38-31-39-45)36-28-21-17-20-26-35-43(47)49-41(32-24-18-14-11-8-5-2)33-25-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

FIXRMVOLCSUSOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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